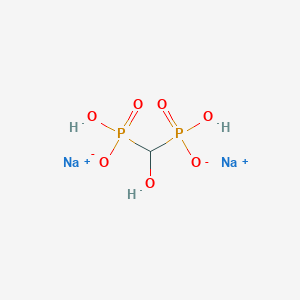

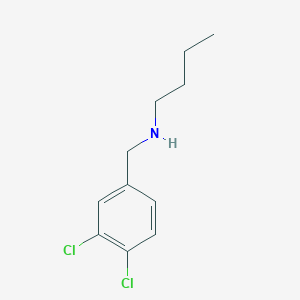

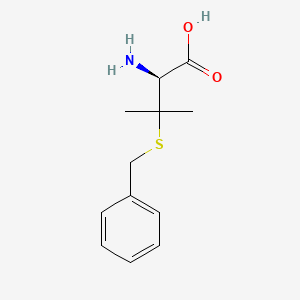

![molecular formula C15H14O2 B1331222 3-[(4-甲基苄基)氧基]苯甲醛 CAS No. 40359-58-8](/img/structure/B1331222.png)

3-[(4-甲基苄基)氧基]苯甲醛

描述

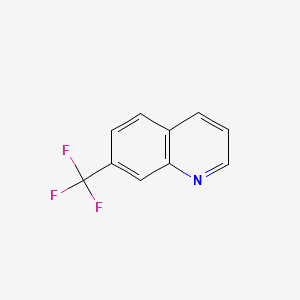

The compound “3-[(4-Methylbenzyl)oxy]benzaldehyde” is a benzaldehyde derivative, which is a part of a class of organic compounds known for their aromatic properties and reactivity due to the aldehyde functional group. The structure of this compound suggests that it has a methoxy group and a methylbenzyl group attached to the benzene ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the protection of hydroxyl groups and the formation of aldehydes with specific substituents. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, such as benzyl and p-methoxybenzyl, with yields between 67-75% . Similarly, the synthesis of 4-methylbenzaldehyde derivatives can be performed through Knoevenagel condensation reactions, as demonstrated in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy. For example, the structures of azo-benzoic acids and their precursors, benzaldehydes with azo substituents, were confirmed using these methods . Additionally, the molecular structures and geometries can be optimized using computational methods like density functional theory (DFT), which provides insights into the electronic and geometric parameters of the molecules .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions due to the presence of the aldehyde group. They can undergo condensation reactions, as seen in the synthesis of azo-benzoic acids , and can also react with phosphazenes to form compounds with complex structures . The reactivity can be influenced by the substituents on the benzene ring, which can stabilize or destabilize the transition states of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzaldehyde” can be inferred from related compounds. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, melting point, and reactivity. Spectroscopic studies provide valuable information about the electronic transitions and the nature of the substituents . Computational analysis can predict the favored conformations, molecular properties, and reactivity patterns of these compounds .

科学研究应用

催化反应和化学合成

研究已经探索了各种苯甲醛,包括 3-[(4-甲基苄基)氧基]苯甲醛等衍生物,在催化反应和化学合成中的作用。例如,研究已经深入研究了邻苯二甲醛(一种相关化合物)在 Ni/SiO2 等催化剂上的氢化和氢解作用,这提供了对羰基取代基与催化剂相互作用以及通过对羰基基团的协同氢攻击生成产物的见解 (Keane, 2010)。此外,基于蒎烯配体的氨基二醇的对映选择性合成,然后将其用作手性催化剂,将二乙基锌添加到苯甲醛中,显示了此类化合物在对映选择性反应中的潜力 (Szakonyi, Csillag & Fülöp, 2011)。

生物燃料生产

在生物燃料生产领域,特别是在合成高密度航空燃料方面,也进行了重要的研究。一项研究详细介绍了一个两步法,使用甲基苯甲醛(可以从 3-[(4-甲基苄基)氧基]苯甲醛等化合物中衍生)和来自木质纤维素的环己酮,用于生产高密度喷气燃料范围的烷烃 (Xu 等人,2018)。

材料科学和纳米技术

在材料科学中,已经报道了嵌入苯甲醛前体的电纺聚乳酸无纺布的研究。本研究提出了一种从活性无纺布中触发释放苯甲醛的方法,展示了在食品保鲜等领域的潜在应用 (Jash, Paliyath & Lim, 2018)。此外,在烷烃和醇(包括甲基苄醇)的氧化反应中使用负载型金纳米颗粒作为可重复使用的催化剂,突出了这些催化剂在工业应用中的潜力 (Martins 等人,2017)。

药学和医学研究

在制药领域,已经研究了新型 4,5-二氢-1H-1,2,4-三唑-5-酮衍生物(包括使用 4-(4-甲基苯氧基)苯甲醛合成的化合物)的合成及其抗氧化活性。这些活性与标准抗氧化剂进行了比较,提供了对潜在药物应用的见解 (Yüksek 等人,2015)。

环境化学

环境化学研究包括在模拟海洋条件下对二甲苯的自然衰减的研究,其中可能从苯甲醛化合物衍生的中间体,如 4-甲基苄醇,被识别出来。这项研究提供了对海洋环境中化学物质自然衰减的见解,并突出了二甲苯的转化途径 (Duan 等人,2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

属性

IUPAC Name |

3-[(4-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-5-7-13(8-6-12)11-17-15-4-2-3-14(9-15)10-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALZJSWDPJNFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351218 | |

| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylbenzyl)oxy]benzaldehyde | |

CAS RN |

40359-58-8 | |

| Record name | 3-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。